N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide
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Overview
Description
N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide is a complex organic compound that features a pyrimidine ring, a naphthalene moiety, and a sulfonamide group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Naphthalene Moiety: The naphthalene derivative can be introduced via a condensation reaction with the pyrimidine intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.
Substitution: Various substitution reactions can take place, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, nitro compounds, sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways, affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-aminobenzenesulfonamide: Similar structure but lacks the naphthalene moiety.
N-(4,6-Dimethylpyrimidin-2-yl)-4-(2-hydroxyphenyl)methyleneaminobenzenesulfonamide: Similar structure but with a phenyl group instead of naphthalene.
Uniqueness
N-(4,6-Dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzenesulfonamide is unique due to the presence of both the naphthalene and pyrimidine rings, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C23H20N4O3S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C23H20N4O3S/c1-15-13-16(2)26-23(25-15)27-31(29,30)19-10-8-18(9-11-19)24-14-21-20-6-4-3-5-17(20)7-12-22(21)28/h3-14,28H,1-2H3,(H,25,26,27) |
InChI Key |
ZVZHEPKQSCAJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C=CC4=CC=CC=C43)O)C |
Origin of Product |
United States |
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